molecular formula C19H19N3O3 B4502414 (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone

Cat. No.: B4502414
M. Wt: 337.4 g/mol
InChI Key: MWRLENMJWWNINU-UHFFFAOYSA-N
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Description

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, and a morpholino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone typically involves multi-step organic reactions. One common method includes the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine, followed by neutralization with aqueous HCl to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of tumor necrosis factor-α (TNF-α) or p38 MAP kinases, which are involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone stands out due to its unique combination of an isoxazole ring fused to a pyridine ring and a morpholino group attached to a phenyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-10-15(17-13(2)21-25-18(17)20-12)19(23)22-8-9-24-16(11-22)14-6-4-3-5-7-14/h3-7,10,16H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRLENMJWWNINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone
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(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone
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(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone
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(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone

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